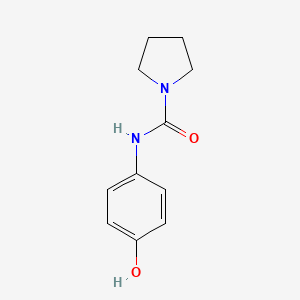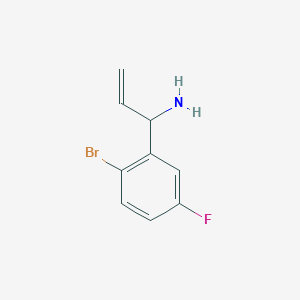
(R)-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines. This compound features a bromine and two fluorine atoms attached to a phenyl ring, which is further connected to a pentan-1-amine chain. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine typically involves multi-step organic reactions. One possible route includes:
Bromination: Introduction of a bromine atom to the phenyl ring.
Fluorination: Substitution of hydrogen atoms with fluorine atoms at specific positions on the phenyl ring.
Amine Introduction: Formation of the pentan-1-amine chain and its attachment to the phenyl ring.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming corresponding oxides.
Reduction: Reduction reactions could lead to the removal of halogen atoms or reduction of the amine group.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution may introduce new functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Helps in understanding the mechanisms of halogenation and amination reactions.
Biology
Biochemical Studies: Investigated for its interactions with biological molecules and potential effects on cellular processes.
Medicine
Pharmaceutical Research: Explored for potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the biological context and the compound’s structure. The presence of halogen atoms may influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-Bromo-2,6-difluorophenyl)butan-1-amine: Similar structure with a shorter carbon chain.
®-1-(4-Chloro-2,6-difluorophenyl)pentan-1-amine: Chlorine atom instead of bromine.
®-1-(4-Bromo-2,6-difluorophenyl)hexan-1-amine: Longer carbon chain.
Uniqueness
The unique combination of bromine and fluorine atoms, along with the specific stereochemistry, distinguishes ®-1-(4-Bromo-2,6-difluorophenyl)pentan-1-amine from other similar compounds
Properties
Molecular Formula |
C11H14BrF2N |
|---|---|
Molecular Weight |
278.14 g/mol |
IUPAC Name |
(1R)-1-(4-bromo-2,6-difluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H14BrF2N/c1-2-3-4-10(15)11-8(13)5-7(12)6-9(11)14/h5-6,10H,2-4,15H2,1H3/t10-/m1/s1 |
InChI Key |
RRUNPDIHDYRZQK-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC[C@H](C1=C(C=C(C=C1F)Br)F)N |
Canonical SMILES |
CCCCC(C1=C(C=C(C=C1F)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


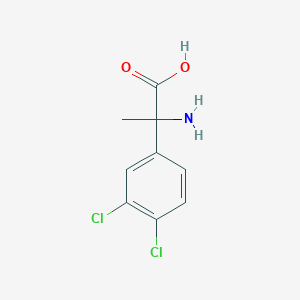
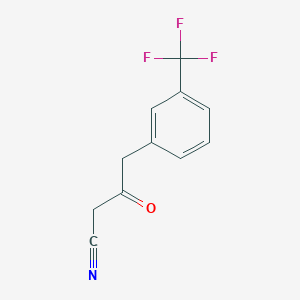
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
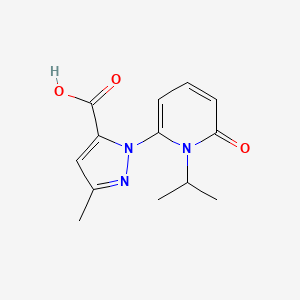
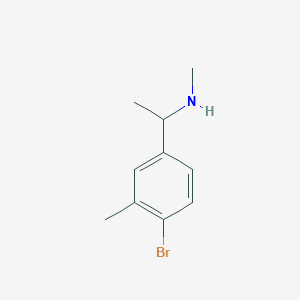
![1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]acetone](/img/structure/B13054898.png)

![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
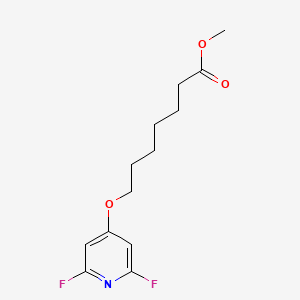
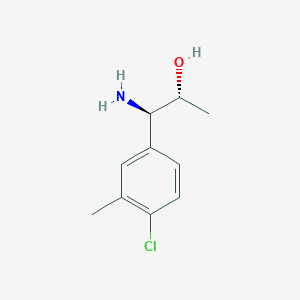
![(1S,2R)-1-Amino-1-[4-(tert-butyl)phenyl]propan-2-OL](/img/structure/B13054932.png)
